Zopiclone N-oxide Zopiclone N-oxide Zopiclone N-oxide, also known as N-oxide-zopiclone or oxzop, belongs to the class of organic compounds known as cyclopyrrolones. Cyclopyrrolones are compounds belonging to a family of pyridin-2-ylpyrrole based chemicals. The pyrrole is usually fused to a benzene, pyrimidine, or dithiin. Zopiclone N-oxide is considered to be a practically insoluble (in water) and relatively neutral molecule. Zopiclone N-oxide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, zopiclone N-oxide is primarily located in the cytoplasm.
Brand Name: Vulcanchem
CAS No.: 43200-96-0
VCID: VC20778166
InChI: InChI=1S/C17H17ClN6O4/c1-24(27)8-6-22(7-9-24)17(26)28-16-14-13(19-4-5-20-14)15(25)23(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3
SMILES: C[N+]1(CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-]
Molecular Formula: C17H17ClN6O4
Molecular Weight: 404.8 g/mol

Zopiclone N-oxide

CAS No.: 43200-96-0

Cat. No.: VC20778166

Molecular Formula: C17H17ClN6O4

Molecular Weight: 404.8 g/mol

* For research use only. Not for human or veterinary use.

Zopiclone N-oxide - 43200-96-0

Specification

Description Zopiclone N-oxide, also known as N-oxide-zopiclone or oxzop, belongs to the class of organic compounds known as cyclopyrrolones. Cyclopyrrolones are compounds belonging to a family of pyridin-2-ylpyrrole based chemicals. The pyrrole is usually fused to a benzene, pyrimidine, or dithiin. Zopiclone N-oxide is considered to be a practically insoluble (in water) and relatively neutral molecule. Zopiclone N-oxide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, zopiclone N-oxide is primarily located in the cytoplasm.
CAS No. 43200-96-0
Molecular Formula C17H17ClN6O4
Molecular Weight 404.8 g/mol
IUPAC Name [6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methyl-4-oxidopiperazin-4-ium-1-carboxylate
Standard InChI InChI=1S/C17H17ClN6O4/c1-24(27)8-6-22(7-9-24)17(26)28-16-14-13(19-4-5-20-14)15(25)23(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3
Standard InChI Key IPTIKKTXLHVRKN-UHFFFAOYSA-N
SMILES C[N+]1(CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-]
Canonical SMILES C[N+]1(CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-]

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